molecular formula C26H27FN2O3S2 B14982066 1-[(2-fluorobenzyl)sulfonyl]-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide

Cat. No.: B14982066
M. Wt: 498.6 g/mol
InChI Key: AZECXMWIELYBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

The synthesis of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes may include:

Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways . The exact pathways and molecular targets would depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Similar compounds to 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE include other piperidine derivatives with similar functional groups. These compounds may share similar chemical properties but differ in their biological activity and applications . Examples of similar compounds include:

Properties

Molecular Formula

C26H27FN2O3S2

Molecular Weight

498.6 g/mol

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-[4-(phenylsulfanylmethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C26H27FN2O3S2/c27-25-9-5-4-6-22(25)19-34(31,32)29-16-14-21(15-17-29)26(30)28-23-12-10-20(11-13-23)18-33-24-7-2-1-3-8-24/h1-13,21H,14-19H2,(H,28,30)

InChI Key

AZECXMWIELYBPI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.